

In-Depth Technical Guide: Solubility and Stability of 2-(4-Methoxybenzylamino)pyridine

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Compound of Interest

Compound Name: 2-(4-Methoxybenzylamino)pyridine

Cat. No.: B147247

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of **2-(4-Methoxybenzylamino)pyridine**. A thorough understanding of these fundamental physicochemical properties is paramount for the successful development of any chemical entity into a viable drug product. The data generated from the protocols outlined herein are critical for formulation design, predicting in vivo behavior, and establishing appropriate storage conditions and shelf-life.

Core Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before initiating detailed experimental work.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₄ N ₂ O	[1]
Molecular Weight	214.26 g/mol	[1]
IUPAC Name	N-[(4-methoxyphenyl)methyl]pyridin-2-amine	[1]
CAS Number	52818-63-0	[2]

Aqueous Solubility Characterization

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and subsequent absorption, thereby impacting its bioavailability. [3] It is crucial to assess both thermodynamic and kinetic solubility to gain a complete picture of the compound's behavior in aqueous media. [4][5]

Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent system. [4] The shake-flask method is the gold standard for this determination. [4]

- **Preparation of Media:** Prepare a panel of aqueous buffers to represent a range of physiological pH values (e.g., 0.1 N HCl for gastric pH, pH 4.5 acetate buffer, and pH 6.8 and 7.4 phosphate-buffered saline for intestinal and systemic pH, respectively).
- **Sample Preparation:** Add an excess amount of solid **2-(4-Methoxybenzylamino)pyridine** to a known volume of each buffer in sealed vials to create a slurry.
- **Equilibration:** Agitate the vials at a controlled temperature (e.g., 25°C and 37°C) for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium. [4]
- **Phase Separation:** Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation, followed by filtration of the supernatant through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF). [6]
- **Quantification:** Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. [7]
- **Data Reporting:** The solubility is reported as the mean concentration from a minimum of three independent experiments for each condition.

Solvent/Buffer System	pH	Temperature (°C)	Solubility (µg/mL)	Solubility (mM)
Hydrochloric Acid	~1.2	25		
Acetate Buffer	4.5	25		
Phosphate Buffer	6.8	25		
Phosphate-Buffered Saline	7.4	25		
Purified Water	~7.0	25		
Hydrochloric Acid	~1.2	37		
Acetate Buffer	4.5	37		
Phosphate Buffer	6.8	37		
Phosphate-Buffered Saline	7.4	37		
Purified Water	~7.0	37		

Kinetic Solubility

Kinetic solubility provides an estimate of the concentration at which a compound, initially dissolved in an organic solvent, will precipitate upon introduction into an aqueous medium.^[5] This is a high-throughput assay often employed in early drug discovery for rank-ordering compounds.^[5]

- Stock Solution: Prepare a high-concentration stock solution of **2-(4-Methoxybenzylamino)pyridine** in 100% dimethyl sulfoxide (DMSO).
- Assay Plate Preparation: Serially dilute the stock solution in DMSO in a multi-well plate.
- Precipitation Induction: Add a precise volume of aqueous buffer (e.g., PBS, pH 7.4) to each well, ensuring rapid mixing.

- **Turbidity Measurement:** Measure the turbidity or light scattering in each well using a nephelometer at a defined time point.^[3] The concentration at which a significant increase in turbidity is detected above the background is defined as the kinetic solubility.

Aqueous Medium	pH	Final DMSO Conc. (%)	Temperature (°C)	Kinetic Solubility (µM)
Phosphate-Buffered Saline	7.4	1	25	
Phosphate-Buffered Saline	7.4	2	25	

Stability Assessment

Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of various environmental factors.^[8] Forced degradation studies are a key component of this assessment, providing insights into potential degradation pathways.^[9]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and demonstrate the specificity of analytical methods.^{[10][11]}

A solution of **2-(4-Methoxybenzylamino)pyridine** (e.g., 1 mg/mL) and the solid compound are subjected to the following conditions as per ICH guidelines:

- **Acid Hydrolysis:** 0.1 M to 1 M HCl at elevated temperature (e.g., 60°C) for up to 24 hours.^[12]
- **Base Hydrolysis:** 0.1 M to 1 M NaOH at elevated temperature (e.g., 60°C) for up to 24 hours.^[12]
- **Oxidation:** 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.
- **Thermal Degradation:** The solid drug substance is exposed to high heat (e.g., 80°C) for an extended period.

- Photostability: Both the solid and solution forms are exposed to a controlled light source providing UV and visible light, as specified in ICH Q1B guidelines.

Samples are collected at various time points and analyzed using a validated stability-indicating HPLC method to quantify the remaining parent compound and profile any degradation products.

Stress Condition	Time (hours)	Assay of Parent (%)	Main Degradant 1 (Area %)	Main Degradant 2 (Area %)	Total Degradants (%)
0.1 M HCl, 60°C	0				
4					
8					
24					
0.1 M NaOH, 60°C	0				
4					
8					
24					
3% H ₂ O ₂ , RT	0				
4					
8					
24					
80°C (Solid)	0				
24					
48					
Photostability (ICH Q1B)	-				

Long-Term and Accelerated Stability Studies

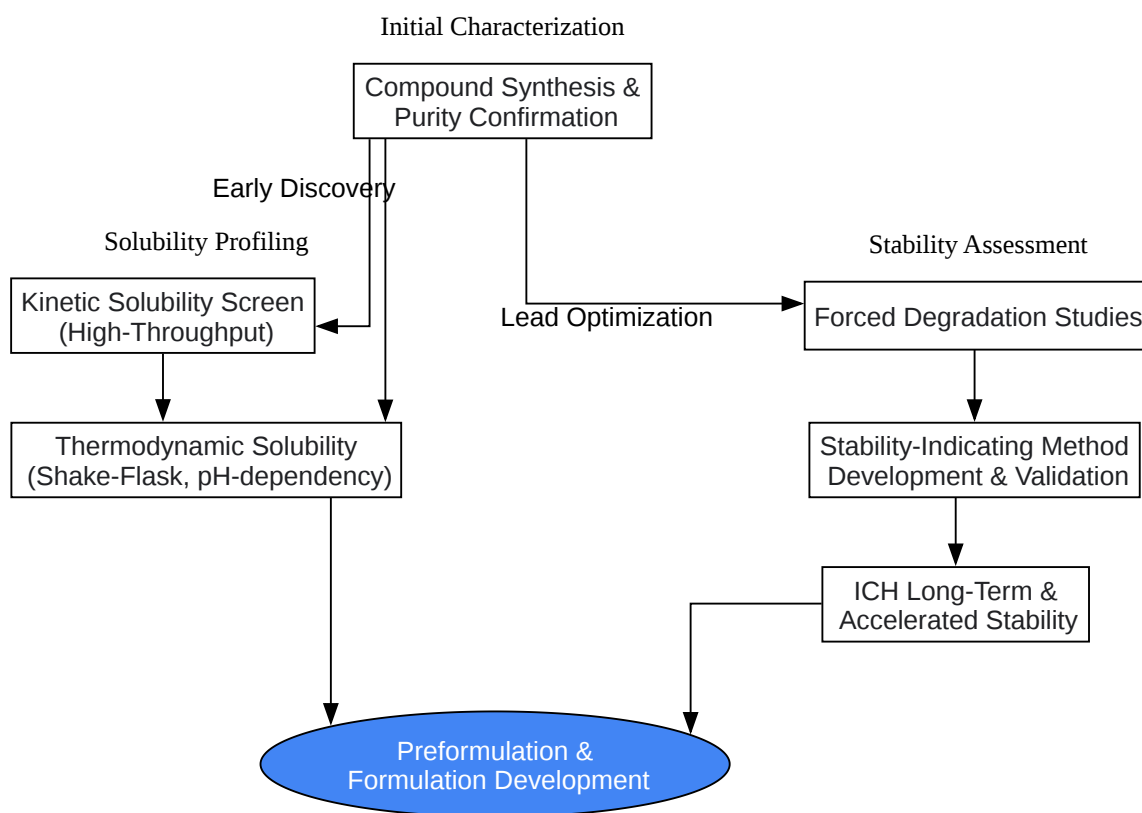
Formal stability studies under ICH-prescribed conditions are required to establish a re-test period for an API.^[8]^[13]

- **Storage Conditions:** Place multiple batches of **2-(4-Methoxybenzylamino)pyridine** in qualified stability chambers under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (40°C ± 2°C / 75% RH ± 5% RH) conditions.[\[14\]](#)
- **Testing Schedule:** Withdraw samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[\[14\]](#)[\[15\]](#)
- **Analysis:** At each time point, analyze the samples for critical quality attributes such as appearance, assay, purity/impurity profile, and any other relevant physical or chemical properties.

Test Attribute	Specification	T=0	T=3 mo	T=6 mo	T=12 mo	T=24 mo
Appearance	White to off-white powder					
Assay (%)	98.0 - 102.0					
Individual Impurity (%)	NMT 0.2%					
Total Impurities (%)	NMT 1.0%					
Water Content (%)	NMT 0.5%					

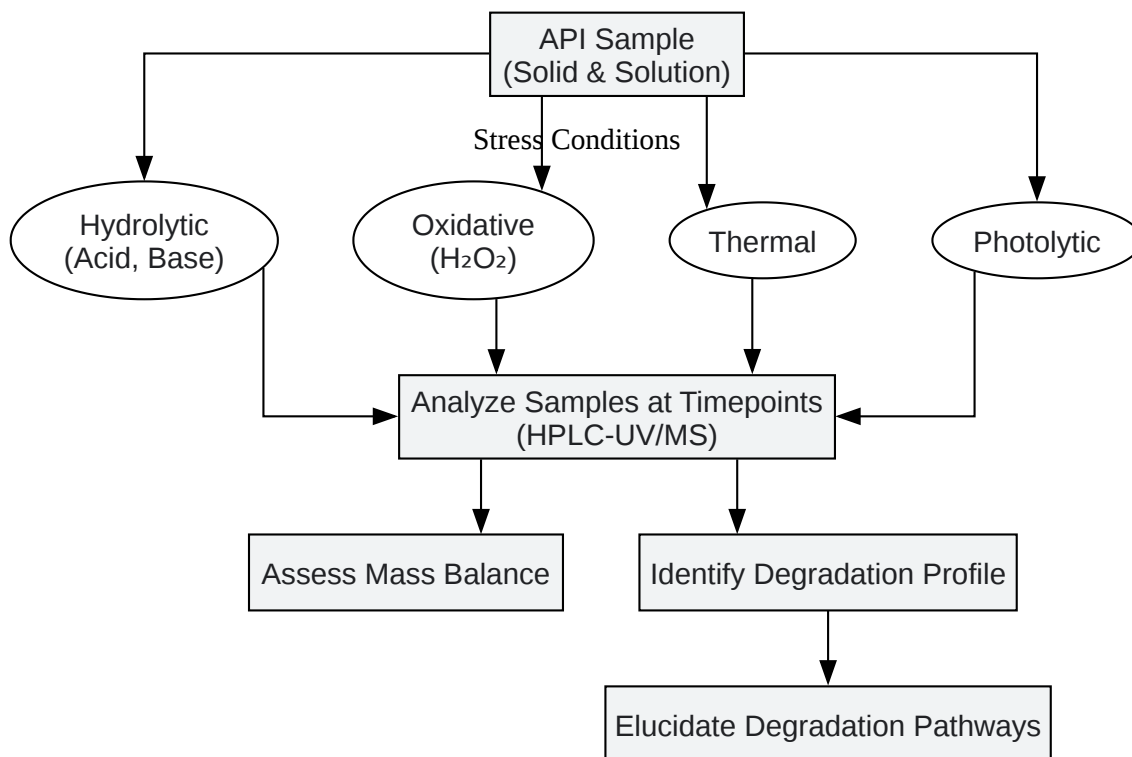
Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the characterization process.



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Caption: Overall workflow for solubility and stability assessment.



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Caption: Experimental workflow for forced degradation studies.

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